
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Vue d'ensemble
Description
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Role in Wine and Alcoholic Beverages
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride and its related compounds have been studied for their role in the aroma profile of wines and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for determining the concentration of related hydroxy acids in alcoholic beverages, suggesting these compounds could significantly affect sensory experiences (Gracia-Moreno, Lopez, & Ferreira, 2015).
2. Synthesis of Fluorinated Amino Acids
Pigza et al. (2009) explored the synthesis of fluorinated amino acids, starting from compounds like this compound. This process involves transformations like chiral oxazoline formation and oxidative rearrangement, contributing to the development of valuable amino acids in medicinal chemistry (Pigza, Quach, & Molinski, 2009).
3. Identification in Root Nodule Hydrolysates
Shaw et al. (1981) identified a novel amino acid, 2,4-diamino-3-methylbutanoic acid, in root nodules formed by Rhizobium bacteria on Lotus tenuis roots. This discovery in plant biology underscores the role of such compounds in biological processes (Shaw, Ellingham, & Nixon, 1981).
4. Coordination Compounds and Antibacterial Activities
Aiyelabola et al. (2020) synthesized coordination compounds of 2-amino-3-methylbutanoic acid with chromium(III) and oxovanadium(IV) ions, exploring their antibacterial activities. This research highlights the potential pharmaceutical applications of these compounds (Aiyelabola, Okunade, Jordaan, & Otto, 2020).
Mécanisme D'action
- The primary targets of 2-aminoethyl methacrylate hydrochloride are not well-defined. However, it is commonly used as an intermediate in organic synthesis .
- 2-Aminoethyl methacrylate hydrochloride is an ester derivative that can undergo de-esterification. This process may lead to the formation of active metabolites or intermediates .
- The compound’s exact mechanism remains unclear, but it may act as a norepinephrine and dopamine reuptake inhibitor (NDRI). By inhibiting reuptake, it increases the presence of these neurotransmitters in the extraneuronal space, potentially prolonging their action .
- Notably, low doses selectively activate norepinephrine (NE) and dopamine (DA) neurotransmission within the prefrontal cortex, improving clinical efficacy while avoiding side effects associated with higher doses .
- Specific biochemical pathways affected by 2-aminoethyl methacrylate hydrochloride are not well-documented. Its metabolism likely involves enzymatic processes leading to the formation of metabolites .
- Absorption : The compound is soluble in water and may be absorbed through various routes (e.g., oral, intravenous, or topical) .
- Metabolism : De-esterification likely occurs, yielding ritalinic acid (a-phenyl-2-piperidine acetic acid), which has minimal pharmacologic activity .
- The molecular and cellular effects of 2-aminoethyl methacrylate hydrochloride are not fully elucidated. It may modulate neurotransmitter levels, impacting cognitive function and attention .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting metabolic pathways and energy production .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mTOR pathway, which is critical for cell growth and proliferation. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain proteases, thereby regulating protein degradation and turnover. Moreover, it can activate specific receptors, triggering downstream signaling cascades that influence cellular behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively. In laboratory settings, it has been found to be relatively stable under standard conditions. Its effects on cellular function can change over time, with long-term exposure leading to alterations in cell viability and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been shown to have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. Understanding these dosage effects is essential for determining the safe and effective use of this compound in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, influencing the metabolism of amino acids and other biomolecules. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within different cellular compartments. This transport is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals and post-translational modifications. This localization influences its interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSGJSAOJMRTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243857-26-3 | |
| Record name | 2-(aminomethyl)-3-methylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



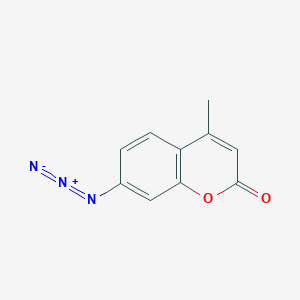
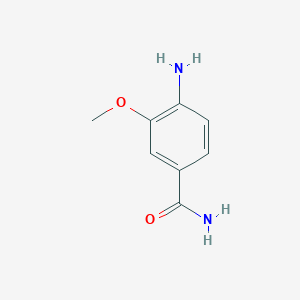
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)

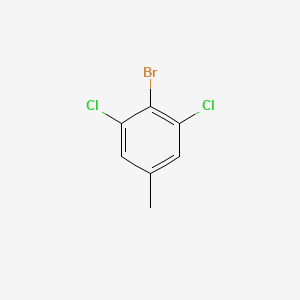

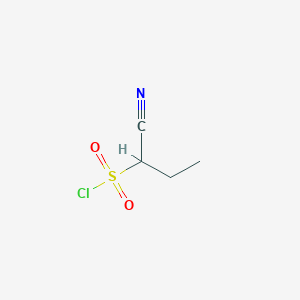

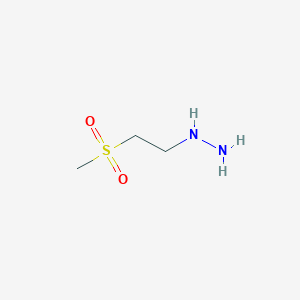
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)
![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)
